6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-aminobicyclo[3.1.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-4-1-5(7)3-6(2-4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
InChI Key |
IDMDTRWZYANLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most direct route involves a photoinduced [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs). Under blue light irradiation (λₘₐₓ = 427 nm), the reaction proceeds via a radical cascade:
- Photocatalyst activation : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ undergoes photoexcitation, generating a radical cation from the CPA.
- Ring opening : The CPA radical cation undergoes β-scission, forming a distonic radical intermediate.
- Radical addition : The intermediate adds to the BCB, inducing strain release and forming a bicyclo[3.1.1]heptane skeleton.
- Cyclization and rearomatization : A second cyclization step yields the final product.
Optimization Studies
Key parameters for maximizing yield (up to 70%) include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2 mol%) | 70 |
| Solvent | DMSO | 65–70 |
| Light source | Blue Kessil lamp (427 nm) | 70 |
| Temperature | Room temperature | 70 |
Removing light or the photocatalyst abolished product formation, confirming the photoredox mechanism. Radical scavengers like TEMPO also inhibited the reaction.
Substrate Scope and Limitations
- Electron-deficient CPAs : p-CF₃, m-F, and o-F aryl CPAs provided yields of 62–65%.
- BCB derivatives : Electron-poor BCBs (e.g., p-CF₃, m-Cl) reacted efficiently (55–63%), while electron-rich analogs gave lower yields (<40%).
- Limitations : Sterically hindered CPAs (e.g., 2,6-disubstituted aryl) and aliphatic CPAs failed to react.
[3.1.1]Propellane Ring-Opening Strategies
Synthesis of [3.1.1]Propellane
Radical Addition Reactions
Propellane reacts with iodine-containing radicals under blue light to form 6-iodobicyclo[3.1.1]heptanes, which are converted to the target compound via:
- Amination : Ullmann coupling with ammonia or amines.
- Carboxylation : CO₂ insertion under palladium catalysis.
Alternative Synthetic Approaches
Hydrolysis of Spirocyclic Intermediates
Spirocyclic oxetanyl nitriles, prepared via [2+2] cycloaddition, undergo reductive cleavage with LiAlH₄ to form 6-azabicyclo[3.1.1]heptanes. Subsequent oxidation and deprotection yield the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Bioisosteric Replacement:
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid serves as a bioisostere for meta-substituted aromatic compounds. This is significant because bioisosteres can enhance the pharmacokinetic properties of drugs, such as solubility and metabolic stability, while retaining biological activity. Research has shown that replacing benzene rings with bicyclic structures can lead to improved solubility and reduced lipophilicity in drug candidates, making them more suitable for therapeutic applications .
Case Study: Sonidegib Analogues:
A notable study involved the synthesis of 3-oxabicyclo[3.1.1]heptanes as analogues of the anticancer drug Sonidegib. The incorporation of the bicyclic structure resulted in a significant increase in solubility (over 500%) compared to the original compound, while also demonstrating nanomolar potency against the Hedgehog signaling pathway, which is crucial in cancer biology . This illustrates how 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid can be utilized to develop more effective cancer therapeutics.
Synthetic Organic Chemistry
Synthesis Techniques:
The synthesis of 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid can be achieved through various methods, including photochemical cycloaddition reactions. Recent advancements have introduced photoinduced [3σ+2σ] cycloaddition techniques that allow for the efficient formation of this compound under mild conditions, yielding functionalized derivatives that can be further modified for specific applications .
Functionalization Opportunities:
The ability to easily functionalize 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid opens up numerous avenues for research and application in drug discovery and materials science. For instance, derivatives of this compound have been synthesized that incorporate various functional groups, expanding their utility in creating complex molecular architectures with desired biological activities .
Physicochemical Properties
Solubility and Lipophilicity:
Studies have demonstrated that substituting traditional aromatic systems with bicyclic structures like 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid can significantly alter physicochemical properties such as solubility and lipophilicity. This alteration is critical for optimizing drug-like properties, as demonstrated by comparative analyses with known compounds .
Summary of Findings
The applications of 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid are diverse and impactful across multiple domains:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Bioisosteric replacement for improved drug design; enhances solubility and reduces lipophilicity |
| Synthetic Organic Chemistry | Efficient synthesis methods via photochemical reactions; allows for diverse functionalization |
| Physicochemical Properties | Improved solubility profiles compared to traditional compounds; critical for drug development |
Mechanism of Action
The mechanism of action of 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target .
Comparison with Similar Compounds
(1S,2S,3R,5S)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
- Structure : Features additional methyl groups at positions 2, 6, and 6, enhancing steric bulk.
- Application : Used as a building block in drug discovery for constrained peptide analogs.
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid (CAS: 1427460-12-5)
- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
- Molecular Weight : 241.28 g/mol (vs. 153.18 g/mol for the target compound).
- Utility : The Boc group improves solubility and stability during solid-phase peptide synthesis .
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid | -NH₂ at C6, -COOH at C3 | 153.18 | Rigid scaffold, minimal steric bulk |
| (1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl analog | -NH₂ at C2, -CH₃ at C2,6,6 | 209.27 | Enhanced steric hindrance |
| 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | -Boc at N3, -COOH at C6 | 241.28 | Protected amine for synthesis |
Heteroatom Variations in Bicyclic Systems
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (Abh)
7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid
- Structure : Contains an oxygen atom in the bicyclo[4.1.0] system.
- Impact : The oxygen introduces polarity and ring strain, altering reactivity compared to nitrogen-containing analogs .
Pharmaceutical Derivatives
6-Aminopenicillanic Acid (6-APA)
- Structure : Bicyclo[3.2.0]heptane core with a β-lactam ring.
- Impact: The sulfur atom and β-lactam moiety are critical for antibiotic activity, unlike the amino-carboxylic acid motif in the target compound .
Neogliptin (2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives)
- Application : Acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.
- Comparison : The bicyclo[2.2.1] system provides a different spatial arrangement, reducing overlap with the target compound’s pharmacology .
Biological Activity
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid, often referred to in research as a bicyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research and neuroprotection. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid features a bicyclic structure with an amino group and a carboxylic acid functional group, which are critical for its biological interactions. The structural formula can be represented as follows:
This compound is known for its ability to interact with various biological systems, particularly through the modulation of amino acid transport mechanisms.
Research indicates that 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid may function primarily through its influence on the LAT1 (L-type amino acid transporter 1) pathway. LAT1 is crucial for the uptake of large neutral amino acids in cells, which is often upregulated in cancerous tissues.
- Tumor Cell Proliferation : Studies have shown that inhibition of LAT1 using compounds like 2-amino- (2,2,1)-heptane-2-carboxylic acid (BCH) can reduce tumor cell proliferation by inducing apoptosis through caspase activation .
- Tumor Cell Invasion : LAT1's role in tumor cell invasion has been highlighted, with evidence suggesting that downregulation of LAT1 can suppress invasive properties of cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Tumor Cell Lines
In a study involving KB, Saos2, and C6 cell lines, the downregulation of LAT1 via BCH resulted in significant apoptosis induction. The study measured cell viability and apoptotic markers, demonstrating that treatment with BCH led to increased caspase activity, thereby confirming its role as a potential therapeutic agent against tumors .
Case Study 2: Neuroprotection
Research has indicated that derivatives of bicyclic amino acids can exhibit neuroprotective properties. In vitro studies demonstrated that 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid could protect dopaminergic neurons from oxidative stress-induced damage, suggesting its potential application in treating neurodegenerative disorders such as Parkinson's disease .
Q & A
Q. What synthetic strategies are optimal for preparing 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries. For bicyclic β-amino acids, a multi-step approach involving cycloaddition reactions (e.g., [2+2] or Diels-Alder) followed by stereospecific functionalization is common. For example, related bicyclo[2.2.1]heptane derivatives were synthesized via palladium-catalyzed cross-coupling to introduce substituents while preserving stereochemistry . Post-synthetic purification using chiral HPLC or enzymatic resolution ensures enantiomeric purity >98% .
Q. How can the structural conformation of 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid be validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming bicyclic ring geometry and substituent orientation. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments reveal spatial proximity of protons, while 2D-COSY and HSQC spectra resolve coupling patterns and carbon-proton correlations . Computational models (DFT or MD simulations) complement experimental data to predict stable conformers .
Q. What analytical techniques are critical for detecting impurities in synthesized batches of this compound?
- Methodological Answer : LC-MS with high-resolution mass spectrometry (HRMS) identifies impurities by mass-to-charge ratio deviations. For stereochemical impurities, chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) separate diastereomers. Residual solvents or catalysts are quantified via GC-MS or ICP-OES .
Advanced Research Questions
Q. How does the constrained bicyclo[3.1.1]heptane scaffold influence peptide backbone dynamics compared to linear analogs?
- Methodological Answer : Circular dichroism (CD) and NMR relaxation studies demonstrate that the bicyclic scaffold restricts φ/ψ angles, stabilizing γ-turn or 3₁₀-helix conformations in peptides. For example, bicyclo[2.2.1]heptane analogs showed a 10-fold increase in α-helix stability compared to linear counterparts in CD thermal denaturation assays . Molecular dynamics simulations further quantify rigidity by calculating root-mean-square fluctuation (RMSF) values .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). Systematic meta-analysis of published IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) is recommended. For example, conflicting MMP3 inhibition data for bicyclo[3.2.0]heptane derivatives were resolved by normalizing results to a common reference inhibitor and controlling for serum protein binding .
Q. How can computational modeling predict the pharmacokinetic profile of 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid derivatives?
- Methodological Answer : QSAR models trained on ADME datasets (e.g., cytochrome P450 metabolism, logP) predict bioavailability. For instance, bicyclo[2.2.2]octane analogs showed improved blood-brain barrier penetration in silico by reducing polar surface area (PSA < 90 Ų) . Free-energy perturbation (FEP) calculations further refine binding affinity predictions for target enzymes .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the proteolytic stability of peptides incorporating this bicyclic amino acid?
- Methodological Answer : Incubate peptides with trypsin/chymotrypsin at 37°C and monitor degradation via MALDI-TOF MS at timed intervals. Bicyclo[3.1.1]heptane analogs exhibited >90% stability after 24 hours in human serum, compared to <50% for linear controls . Parallel artificial membrane permeability assays (PAMPA) correlate stability with membrane penetration efficiency .
Q. How should researchers optimize reaction conditions for introducing functional groups to the bicyclo[3.1.1]heptane core?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For Suzuki-Miyaura coupling on bicyclo[2.2.1]heptane, optimal yields (≥85%) were achieved with Pd(OAc)₂ (5 mol%), SPhos ligand, and DMF/H₂O (4:1) at 80°C . Real-time reaction monitoring via FTIR or Raman spectroscopy minimizes side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
